tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate
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Overview
Description
tert-Butyl N-(2,3-diaminopyridin-4-yl)carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to the nitrogen atom of a carbamate moiety, which is further linked to a 2,3-diaminopyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate typically involves the protection of the amine groups on the 2,3-diaminopyridine ring. One common method is the reaction of 2,3-diaminopyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like methanol or dichloromethane at room temperature .
Industrial Production Methods: This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(2,3-diaminopyridin-4-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3 in acidic or basic medium.
Reduction: LiAlH4, NaBH4 in anhydrous solvents.
Substitution: Various nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives, while reduction can lead to the formation of amine derivatives .
Scientific Research Applications
Chemistry: tert-Butyl N-(2,3-diaminopyridin-4-yl)carbamate is used as a building block in organic synthesis. It serves as a protected form of 2,3-diaminopyridine, allowing for selective deprotection and further functionalization in multi-step synthesis .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor in the synthesis of bioactive molecules. It is used in the development of pharmaceuticals, particularly those targeting enzymes and receptors in the body .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of polymers, agrochemicals, and other industrial products .
Mechanism of Action
The mechanism of action of tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate involves its role as a protecting group for amines. The tert-butyl carbamate group can be selectively removed under acidic conditions, revealing the free amine group for further reactions. This selective deprotection is crucial in peptide synthesis and other organic transformations .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler carbamate used for similar protecting group purposes.
Benzyl carbamate: Another protecting group for amines, removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (FMoc) carbamate: Used in peptide synthesis, removed by base.
Uniqueness: tert-Butyl N-(2,3-diaminopyridin-4-yl)carbamate is unique due to its specific structure, which combines the protecting group functionality with the 2,3-diaminopyridine moiety. This dual functionality makes it particularly useful in complex organic syntheses where selective protection and deprotection are required .
Properties
IUPAC Name |
tert-butyl N-(2,3-diaminopyridin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-4-5-13-8(12)7(6)11/h4-5H,11H2,1-3H3,(H3,12,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDCVLLEVUZVRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C(=NC=C1)N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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